N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a chemical compound known for its antibacterial properties. It is a member of the sulfonamide class of compounds, which are widely used in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with the synthesis of folic acid in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 6-ethoxypyridazine with 3-aminophenyl-2-nitrobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as recrystallization or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s antibacterial properties make it useful in microbiological research to study bacterial inhibition and resistance mechanisms.
Medicine: It is explored for its potential therapeutic applications, particularly as an antibacterial agent.
Mechanism of Action
The mechanism of action of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves the inhibition of bacterial folic acid synthesis. This is achieved by binding to the enzyme dihydropteroate synthase, which is crucial for the production of folic acid in bacteria. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfaethoxypyridazine: Another sulfonamide with similar antibacterial properties.
Sulfanilamide: A simpler sulfonamide that also inhibits bacterial folic acid synthesis.
Sulfamethoxazole: A widely used sulfonamide antibiotic with a similar mechanism of action.
Uniqueness
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is unique due to its specific structure, which combines the ethoxypyridazine and nitrobenzenesulfonamide moieties. This unique structure may confer specific properties such as enhanced antibacterial activity or different pharmacokinetic profiles compared to other sulfonamides .
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-2-27-18-11-10-15(19-20-18)13-6-5-7-14(12-13)21-28(25,26)17-9-4-3-8-16(17)22(23)24/h3-12,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILZSXMHPPJQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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